Reglan Reglan Metoclopramide Hydrochloride is the hydrochloride salt of the substituted benzamide metoclopramide, a para-aminobenzoic acid (PABA) derivative that is structurally related to procainamide, with gastroprokinetic and antiemetic activities. Metoclopramide binds to dopamine 2 (D2) receptors in the peripheral nervous system (PNS), antagonizing dopamine-mediated relaxation of gastrointestinal smooth muscle and promoting gastroprokinesis; the pyloric sphincter and the duodenal bulb are relaxed, peristalsis of the duodenum and jejunum increase, and gastric emptying and intestinal transit accelerate. This agent may also increase the resting tone of the lower esophagus sphincter (LES), preventing acid reflux. In the central nervous system (CNS), metoclopramide antagonizes D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.
A dopamine D2 antagonist that is used as an antiemetic.
Brand Name: Vulcanchem
CAS No.: 54143-57-6
VCID: VC0535285
InChI: InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H
SMILES: CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.O.Cl
Molecular Formula: C14H23Cl2N3O2
Molecular Weight: 336.3 g/mol

Reglan

CAS No.: 54143-57-6

Cat. No.: VC0535285

Molecular Formula: C14H23Cl2N3O2

Molecular Weight: 336.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Reglan - 54143-57-6

CAS No. 54143-57-6
Molecular Formula C14H23Cl2N3O2
Molecular Weight 336.3 g/mol
IUPAC Name 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride
Standard InChI InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H
Standard InChI Key RVFUNJWWXKCWNS-UHFFFAOYSA-N
SMILES CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.O.Cl
Canonical SMILES CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl
Appearance Solid powder

Chemical Structure and Physicochemical Properties

Metoclopramide (C₁₄H₂₂ClN₃O₂) is a substituted benzamide derivative with a molecular weight of 299.8 g/mol. Its structure includes a chloro-substituted benzene ring connected to a prokinetic ethylamino group, which facilitates binding to dopamine and serotonin receptors . The compound exists as a white crystalline powder, freely soluble in water and ethanol, with a pKa of 9.6, favoring ionization in gastric fluid.

PropertyValue
Molecular FormulaC₁₄H₂₂ClN₃O₂
Molecular Weight299.8 g/mol
SolubilityWater: 50 mg/mL
Half-Life5–6 hours
Protein Binding30%
MetabolismHepatic (CYP2D6)

Mechanism of Action

Metoclopramide exerts prokinetic effects through dual modulation of dopaminergic and serotonergic pathways :

  • Dopamine D2 Receptor Antagonism: By blocking inhibitory D2 receptors in the gastrointestinal tract, metoclopramide disinhibits acetylcholine release, increasing lower esophageal sphincter (LES) pressure and enhancing antral contractions. This accelerates gastric emptying and reduces reflux .

  • Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on cholinergic neurons further stimulates acetylcholine release, amplifying gastric motility and duodenal peristalsis .

  • Antiemetic Action: Central D2 receptor blockade in the chemoreceptor trigger zone (CTZ) suppresses nausea and vomiting induced by chemotherapy, migraines, or postoperative states .

In diabetic gastroparesis, metoclopramide counteracts dopamine-mediated inhibition of gastric smooth muscle, reducing symptoms like bloating and postprandial fullness .

Pharmacokinetics and Metabolism

Metoclopramide demonstrates linear pharmacokinetics with 80–85% oral bioavailability. Peak plasma concentrations occur within 1–2 hours post-ingestion, with a volume of distribution of 3.5 L/kg . Approximately 30% binds to plasma proteins, primarily albumin. Hepatic metabolism via CYP2D6 yields inactive metabolites, while 20–30% is excreted unchanged in urine . Dose adjustments are necessary in renal impairment (creatinine clearance <40 mL/min) to prevent accumulation .

ParameterValue
Bioavailability80–85%
Tₘₐₓ1–2 hours
Elimination Half-Life5–6 hours
ExcretionUrine (85%), Feces (15%)

Clinical Indications and Dosage Regimens

The U.S. FDA approves metoclopramide for :

IndicationDosage FormRecommended Dose
Diabetic GastroparesisOral Tablet10 mg 4× daily (30 min before meals and bedtime)
GERDOral Tablet10–15 mg up to 4× daily
Chemotherapy-Induced NauseaIV Injection1–2 mg/kg 30 min before chemotherapy

Adverse Effects and Risk Mitigation

Metoclopramide’s adverse effect profile correlates with dopamine receptor blockade :

Adverse EffectIncidenceManagement
Tardive Dyskinesia1–10%Discontinue immediately
Akathisia10–25%Reduce dose or switch
Sedation15–20%Avoid driving
Hyperprolactinemia5–15%Monitor for galactorrhea

The black box warning mandates limiting treatment to ≤12 weeks. In a 2009 cohort study, tardive dyskinesia incidence rose to 15% with >3 months of use . Risk factors include female sex, diabetes, and concurrent antipsychotics .

Historical Development and Regulatory Status

Developed by Louis Justin-Besançon and Charles Laville in 1964, metoclopramide was commercialized as Primperan by Laboratoires Delagrange . The U.S. approval followed in 1979 under A.H. Robins (later Wyeth) . Despite generic availability post-1985, it remains on the WHO Essential Medicines List for its cost-effectiveness in low-resource settings .

Drug Interactions and Contraindications

Metoclopramide interacts with :

  • Antipsychotics (e.g., risperidone): Synergistic D2 blockade exacerbates extrapyramidal symptoms.

  • Opioids: Antagonizes prokinetic effects, worsening constipation.

  • CYP2D6 Inhibitors (e.g., fluoxetine): Increases metoclopramide exposure by 40–50%.

Contraindications include gastrointestinal obstruction, pheochromocytoma, and epilepsy .

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